3-[3-(benzyloxy)pyridin-2-yl]-1-(4-methylbenzoyl)thiourea
Description
3-[3-(Benzyloxy)pyridin-2-yl]-1-(4-methylbenzoyl)thiourea is a thiourea derivative featuring a pyridine ring substituted with a benzyloxy group at the 3-position and a 4-methylbenzoyl moiety at the 1-position. Thiourea derivatives are widely studied for their structural versatility and biological activities, including enzyme inhibition and modulation of protein aggregation.
Properties
IUPAC Name |
4-methyl-N-[(3-phenylmethoxypyridin-2-yl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-15-9-11-17(12-10-15)20(25)24-21(27)23-19-18(8-5-13-22-19)26-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H2,22,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSXFWZCRJYLGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC=N2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(benzyloxy)pyridin-2-yl]-1-(4-methylbenzoyl)thiourea typically involves the reaction of 3-(benzyloxy)pyridine-2-amine with 4-methylbenzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and cost-effectiveness. Additionally, industrial production would require stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3-(benzyloxy)pyridin-2-yl]-1-(4-methylbenzoyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the thiourea moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-[3-(benzyloxy)pyridin-2-yl]-1-(4-methylbenzoyl)thiourea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antibacterial, and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[3-(benzyloxy)pyridin-2-yl]-1-(4-methylbenzoyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to several analogs based on substituent variations, functional groups, and crystallographic data. Below is a detailed analysis:
Urea vs. Thiourea Functional Groups
A key analog is 1-(3-(benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea (reported in ), which replaces the thiourea (-NH-CS-NH-) group with urea (-NH-CO-NH-). The urea derivative demonstrated activity in modulating amyloid beta-induced mitochondrial dysfunction, a mechanism relevant to diabetes and neurodegenerative diseases . Thioureas, by contrast, often exhibit stronger metal-chelation properties due to the sulfur atom, which may enhance inhibitory effects on metalloenzymes.
Substituent Variations in Thiourea Derivatives
- 1-(4-Chlorobenzoyl)-3-(3-methylpyridin-2-yl)thiourea (): This compound replaces the 4-methylbenzoyl group with a 4-chlorobenzoyl moiety. Its crystal structure (R factor = 0.053) reveals planar thiourea geometry, facilitating π-stacking interactions .
- 1-(4-Methylbenzoyl)-3-{2-[3-(4-methylbenzoyl)thioureido]phenyl}thiourea ():
This dimeric thiourea features an additional thioureido-phenyl substituent. The 4-methylbenzoyl groups induce steric hindrance, reflected in its higher R factor (0.064) compared to the chloro analog. The dihedral angles suggest conformational flexibility, which may impact binding to rigid enzyme active sites .
Structural and Crystallographic Analysis
Crystallographic studies on related compounds (e.g., and ) employ tools like SHELX for structure refinement and validation (). Key parameters include:
Notes:
- The target compound’s 4-methylbenzoyl group may enhance lipophilicity compared to the chloro analog, influencing membrane permeability.
- The absence of crystallographic data for the target compound limits direct structural comparisons, though SHELX-based methodologies () are standard for such analyses.
Biological Activity
3-[3-(benzyloxy)pyridin-2-yl]-1-(4-methylbenzoyl)thiourea is a compound of interest due to its potential biological activities. This article explores its biological activity, including antitumor, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C21H19N3O2S
- Molecular Weight : 375.45 g/mol
- CAS Number : 1024338-96-2
The compound features a thiourea moiety, which is known for its diverse pharmacological properties. The benzyloxy and methylbenzoyl substituents may influence its biological activity by affecting the compound's interaction with biological targets.
Antitumor Activity
Research has indicated that compounds with a thiourea structure exhibit significant antitumor activity. For instance, a related study demonstrated that certain thiourea derivatives showed broad-spectrum antitumor effects against various cancer cell lines, including:
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| EKVX (lung cancer) | 1.7 | 21.5 | 25.9 |
| RPMI-8226 (leukemia) | 15.9 | 27.9 | 15.1 |
| OVCAR-4 (ovarian) | 28.7 | 93.3 | - |
These results suggest that the compound may have selective cytotoxicity towards certain cancer cells while exhibiting lower toxicity towards normal cells .
Antimicrobial Activity
The antimicrobial properties of thiourea derivatives have also been documented. A study highlighted the effectiveness of similar compounds against various bacterial strains, showing promising results in inhibiting growth:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
These findings indicate that the compound could be explored further for its potential as an antimicrobial agent .
Anti-inflammatory Activity
In addition to antitumor and antimicrobial properties, thiourea derivatives have been associated with anti-inflammatory effects. A study reported that specific derivatives significantly reduced inflammatory markers in vitro, suggesting a mechanism of action that could be beneficial in treating inflammatory diseases .
Case Study 1: Antitumor Efficacy in Vivo
A recent investigation assessed the in vivo antitumor efficacy of a related thiourea derivative in mice models bearing tumors. The derivative was administered at varying doses, resulting in a dose-dependent reduction in tumor size compared to control groups. The study concluded that this class of compounds warrants further exploration for potential clinical applications in oncology .
Case Study 2: Antimicrobial Screening
A comprehensive screening of various thiourea derivatives against clinical isolates of bacteria revealed that certain structural modifications enhanced their antimicrobial activity. The study emphasized the importance of substituent variations on the thiourea scaffold in optimizing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
